Comparative Physicochemical Profiling Against a Closest Structural Analog
The unsubstituted benzothiazole core of the target compound results in physicochemical properties distinctly different from its closest identified analog, 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate (CAS 1396629-58-5). The addition of a -CF3 group significantly increases lipophilicity and molecular size [1] [2]. However, this comparison is based solely on computed properties and lacks any experimental head-to-head biological or ADME data, making it a structural rather than a functional differentiation.
| Evidence Dimension | Physicochemical Properties (In silico) |
|---|---|
| Target Compound Data | MW: 312.3 g/mol; XLogP3-AA: 2.4; Topological Polar Surface Area: 96.5 Ų; H-Bond Acceptors: 7; H-Bond Donors: 0 [1] |
| Comparator Or Baseline | 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate (CAS 1396629-58-5); MW: 380.3 g/mol; XLogP3-AA: ~3.4 (estimated, no direct PubChem data); PSA: Similar; H-Bond Acceptors: 9 [2] |
| Quantified Difference | ΔMW = 68.0 Da; ΔLogP ≈ +1.0; ΔHBA = +2 |
| Conditions | Computed properties from PubChem (2024.11.20 release) and vendor chemical databases. |
Why This Matters
The lower molecular weight and predicted lipophilicity of the target compound may translate to superior aqueous solubility or distinct pharmacokinetic properties, which are key factors in selecting a chemical probe, but this remains untested.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71796077. View Source
- [2] Kuujia.com. Chemical Product Page for CAS 1396629-58-5, 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl pyrazine-2-carboxylate. View Source
